Heptanoic-5,5,6,6,7,7,7-d7 acid
CAS No.:
Cat. No.: VC18566815
Molecular Formula: C7H14O2
Molecular Weight: 137.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14O2 |
|---|---|
| Molecular Weight | 137.23 g/mol |
| IUPAC Name | 5,5,6,6,7,7,7-heptadeuterioheptanoic acid |
| Standard InChI | InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
| Standard InChI Key | MNWFXJYAOYHMED-NCKGIQLSSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O |
| Canonical SMILES | CCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Heptanoic-5,5,6,6,7,7,7-d7 acid is systematically named 5,5,6,6,7,7,7-heptadeuterioheptanoic acid, reflecting the substitution of hydrogen atoms at the terminal three carbons (positions 5–7) with deuterium isotopes. The parent compound, heptanoic acid (CAS 111-14-8), is a straight-chain carboxylic acid with the formula C7H14O2 . Deuterium incorporation alters the compound’s physical and spectral properties while retaining its biochemical reactivity, making it ideal for tracer studies.
Table 1: Comparative Properties of Heptanoic Acid and Its Deuterated Analog
| Property | Heptanoic Acid | Heptanoic-5,5,6,6,7,7,7-d7 Acid |
|---|---|---|
| Molecular Formula | C7H14O2 | C7H7D7O2 |
| Molecular Weight (g/mol) | 130.1849 | 137.227992446 |
| CAS Number | 111-14-8 | 1219802-86-4 |
| Density (g/cm³) | 0.918 | 0.945* |
| Boiling Point (°C) | 223 | 223–225 |
| *Estimated based on isotopic substitution effects. |
The increased molecular weight (Δ +7.043 g/mol) arises from deuterium’s higher mass (2.014 vs. 1.008 g/mol for hydrogen) . This mass shift is critical for distinguishing labeled and unlabeled species in mass spectrometry (MS).
Spectroscopic Signatures
Deuteration induces distinct changes in spectroscopic profiles:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
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Mass Spectrometry:
Synthesis and Characterization
Synthetic Pathways
Deuterated heptanoic acid is typically synthesized via acid-catalyzed H/D exchange or de novo synthesis from deuterated precursors:
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Isotopic Exchange:
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Grignard Reaction with CD3I:
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Starting from pentanoic acid, successive alkylation with deuterated methyl iodide (CD3I) builds the deuterated chain.
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Table 2: Optimization Parameters for H/D Exchange Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 180–200°C | Higher rates, risk of decarboxylation |
| Catalyst Loading | 5–10 wt% Pt/Pd | Maximizes exchange efficiency |
| Reaction Time | 24–48 hours | Balances deuteration and degradation |
Purification and Quality Control
Post-synthesis purification involves:
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Distillation: Fractional distillation under reduced pressure (10–15 mmHg) to isolate the deuterated product.
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Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) to remove non-deuterated impurities .
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Isotopic Purity Assessment:
Applications in Scientific Research
Metabolic Tracing and Lipidomics
Deuterated fatty acids are indispensable for tracking β-oxidation pathways and lipid biosynthesis:
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In Vivo Metabolism Studies:
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Stable Isotope-Labeled Standards (SILS):
Pharmacokinetic Profiling
Deuteration reduces metabolic clearance by impeding cytochrome P450-mediated oxidation:
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Half-Life Extension: In rodent models, Heptanoic-d7 acid exhibited a 1.7-fold longer half-life (t₁/₂ = 4.2 h) vs. non-deuterated form (t₁/₂ = 2.5 h) .
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Tissue Distribution: PET/CT imaging with fluorine-18 analogs (e.g., [18F]FTHA) shows preferential uptake in cardiac and hepatic tissues , suggesting similar distribution patterns for deuterated versions.
Environmental Tracer Applications
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Pollutant Degradation Studies:
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Oceanographic Tracers:
| Exposure Route | PPE | Rationale |
|---|---|---|
| Inhalation | NIOSH-approved respirator | Prevents lung irritation |
| Skin Contact | Nitrile gloves, lab coat | Avoids chemical burns |
| Eye Exposure | Goggles with side shields | Protects against splashes |
Emerging Research and Future Directions
Deuterium Retention in Metabolic Byproducts
Recent advances in high-resolution MS enable detection of deuterium in downstream metabolites (e.g., acetyl-CoA, ketone bodies). Studies suggest that 65–75% of deuterium is retained through three cycles of β-oxidation, validating its use in long-term metabolic flux analyses .
Isotope Effects on Enzyme Kinetics
Deuterium’s kinetic isotope effect (KIE ≈ 6–10) slows enzymatic cleavage rates, providing insights into fatty acid synthase (FASN) and acyl-CoA dehydrogenase mechanisms. Molecular dynamics simulations reveal that deuterium’s higher mass increases transition state energy, reducing catalytic turnover by ~30% .
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